Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carbonitrile
Description
Spiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carbonitrile is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
spiro[bicyclo[2.2.2]octane-2,3'-oxirane]-2'-carbonitrile |
InChI |
InChI=1S/C10H13NO/c11-6-9-10(12-9)5-7-1-3-8(10)4-2-7/h7-9H,1-5H2 |
InChI Key |
LCTVEUZJAIWKFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1CC23C(O3)C#N |
Origin of Product |
United States |
Preparation Methods
Transition Metal-Catalyzed Oxidative Cyclization
A key step in preparing bicyclo[2.2.2]octane derivatives involves treating 1,4-dimethylene cyclohexane with an oxidizing agent in the presence of a transition metal catalyst such as palladium dichloride. This process leads to high conversion yields of 1,4-substituted bicyclo[2.2.2]octane species, which serve as crucial intermediates for further functionalization.
-
- Catalyst: PdCl₂ (3 mol%)
- Oxidizing agent: Oxone (potassium peroxymonosulfate)
- Solvent: aqueous medium with organic extraction (n-butanol)
- Temperature: ambient to mild heating
- Reaction time: overnight stirring
-
- Formation of bicyclo[2.2.2]octane-1,4-diol and related derivatives
- Mixture of products depending on reaction parameters and presence of carboxylic acids or esters
This method is notable for its scalability and ability to generate bridgehead functionalized bicyclo[2.2.2]octane compounds, which can be further derivatized to introduce oxirane and nitrile groups.
Acid-Catalyzed Halogenation and Oxidation
Strong acids (e.g., 100% phosphoric acid, polyphosphoric acid, sulfuric acid) and halogenation agents (NaCl, KBr, SOCl₂, PBr₃) have been employed to modify bicyclo[2.2.2]octane intermediates, facilitating transformations such as:
- Halogenation at bridgehead positions
- Conversion of dialdehydes to diacids via oxidation
- Hydroformylation using carbon monoxide and hydrogen in the presence of cobalt or ruthenium catalysts at elevated temperatures and pressures (90–250 °C, 5–300 bar)
These steps enable the introduction of functional groups necessary for subsequent spiro-epoxide formation and nitrile installation.
Formation of the Spiro-Oxirane Ring
The spirocyclic oxirane (epoxide) ring fused to bicyclo[2.2.2]octane is typically constructed via stereoselective epoxidation of an alkene precursor or by ring contraction strategies involving cycloaddition intermediates.
Stereoselective Epoxidation
- Epoxidation of bicyclo[2.2.2]octene derivatives with peracids or other oxidants can yield the oxirane ring at the 2-position, creating the spiro connection.
- Control of stereochemistry is crucial to obtain the desired spiro configuration.
- Catalytic asymmetric epoxidation methods may be employed for enantiomerically enriched products.
Cycloaddition and Ring Contraction
- Advanced methods involve 1,3-dipolar cycloadditions of diazo compounds with alkenes followed by ring contraction to form cyclopropane-containing spirocyclic oxiranes.
- Organocatalytic [2 + 2]-cycloadditions have been reported for related spirocyclic oxindoles, demonstrating high diastereoselectivity and enantioselectivity, which may be adapted for spiro[bicyclo[2.2.2]octane-2,2'-oxirane] systems.
Introduction of the Carbonitrile Group
The nitrile substituent at the 3'-position is introduced through functional group transformations on the bicyclo[2.2.2]octane-oxirane intermediate:
- Nucleophilic substitution or cyanation reactions on halogenated intermediates can install the nitrile group.
- Alternatively, hydrocyanation or cyanide displacement reactions on appropriate leaving groups under controlled conditions yield the carbonitrile functionality.
- Reductive amination and subsequent dehydration steps may also be employed in multi-step syntheses to achieve the nitrile group.
Summary of Preparation Process
| Step | Starting Material / Intermediate | Reagents / Conditions | Outcome / Product |
|---|---|---|---|
| 1 | 1,4-Dimethylene cyclohexane | PdCl₂ catalyst, Oxone, aqueous medium | Bicyclo[2.2.2]octane-1,4-diol derivatives |
| 2 | Bicyclo[2.2.2]octane diol or aldehyde | Strong acids, halogenation agents | Halogenated or oxidized bicyclo[2.2.2]octane |
| 3 | Halogenated bicyclo[2.2.2]octane | Cyanide source or hydrocyanation conditions | Introduction of carbonitrile group |
| 4 | Alkene or halogenated intermediate | Epoxidation (peracid or catalytic) | Formation of spiro-oxirane ring |
| 5 | Functionalized spiro bicyclo compound | Purification and characterization | Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carbonitrile |
Research Outcomes and Analytical Data
- The synthesis routes provide high conversion yields for bicyclo[2.2.2]octane intermediates with good selectivity.
- The use of transition metal catalysts (Pd, Ru, Co) is critical for efficient oxidation and hydroformylation steps.
- The spiro-epoxide formation is generally stereoselective , with diastereomeric control demonstrated in related spirocyclic systems.
- Analytical techniques such as GC-MS , NMR spectroscopy , and X-ray crystallography confirm the structure and purity of intermediates and final products.
- The processes are scalable and adaptable for commercial production of bicyclo[2.2.2]octane derivatives with diverse functional groups.
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the oxirane ring opens up to form different products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Spiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Spiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carbonitrile exerts its effects involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Spiro[bicyclo[2.2.2]octane-2,2’-oxirane]
- 4-Azaspiro[bicyclo[2.2.2]octane-2,2’-oxirane]
- Spiro-fused bicyclo[3,2,2]octatriene-cored triptycene
Uniqueness
Spiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carbonitrile is unique due to its spirocyclic structure combined with the presence of an oxirane ring and a carbonitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Biological Activity
Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carbonitrile (CAS No. 1858808-62-4) is a compound characterized by its unique spirocyclic structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Weight: 163.22 g/mol
IUPAC Name: this compound
CAS Number: 1858808-62-4
The compound features a bicyclic structure with an oxirane ring and a carbonitrile functional group, contributing to its reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that spiro compounds exhibit diverse biological activities, including:
- Antimicrobial Activity: Some spiro compounds have demonstrated efficacy against various bacterial strains.
- Anticancer Properties: Certain derivatives have shown promise in inhibiting cancer cell proliferation.
- Neuropharmacological Effects: Potential interactions with nicotinic acetylcholine receptors suggest implications in cognitive enhancement.
Pharmacological Mechanisms
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation: The compound may act as an agonist or antagonist at various neurotransmitter receptors, particularly nicotinic receptors.
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
- Cellular Interaction: The structural features allow for interaction with cellular membranes and proteins, influencing cell signaling pathways.
Anticancer Activity
A study investigated the anticancer potential of spiro compounds similar to this compound. Results indicated that certain derivatives exhibited significant cytotoxic effects on human cancer cell lines, with IC values in the low micromolar range. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Neuropharmacological Studies
Research involving the modulation of nicotinic acetylcholine receptors revealed that spiro compounds could enhance cognitive function in animal models. In vivo studies showed improved memory retention in rodents administered with spiro derivatives, suggesting potential applications in treating neurodegenerative diseases .
Data Table: Biological Activities of Spiro Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
